4-chloro-3-nitro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound features a benzamide backbone substituted with a chloro-nitro aromatic ring and a 4H-1,2,4-triazole core. The triazole ring is further modified with a 3-(trifluoromethyl)phenyl group at position 4 and a 2-oxo-2-phenylethylthio moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
4-chloro-3-nitro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N5O4S/c26-19-10-9-16(11-20(19)34(37)38)23(36)30-13-22-31-32-24(39-14-21(35)15-5-2-1-3-6-15)33(22)18-8-4-7-17(12-18)25(27,28)29/h1-12H,13-14H2,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPGZPSVSOWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-3-nitro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Chloro and Nitro Groups : These groups are often associated with increased reactivity and potential biological activity.
- Triazole Moiety : Known for its role in enhancing the pharmacological profile of compounds.
- Thioether Linkage : This may contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes involved in cellular signaling pathways.
- DNA Interaction : Similar compounds have shown a propensity to bind to DNA, leading to antiproliferative effects in cancer cells .
- Antioxidant Properties : The thioether component may confer antioxidant capabilities, protecting cells from oxidative stress.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the triazole moiety have shown IC50 values in the low micromolar range against HeLa and CEM cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-chloro-3-nitro-N-(...) | HeLa | 9.6 ± 0.7 |
| 4-chloro-3-nitro-N-(...) | CEM | 41 ± 3 |
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of the compound on human cervical carcinoma cells (HeLa). Results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound was tested for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes management. Preliminary results showed promising inhibitory activity, indicating potential therapeutic applications in diabetes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and X-ray crystallography have confirmed its structural integrity and purity .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development due to its diverse biological activities. Its structural features facilitate interactions with multiple biological targets, enhancing its therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold, such as the one , exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been explored as potential antifungal agents. The presence of the trifluoromethyl group enhances biological activity by improving lipophilicity and metabolic stability .
Anticancer Properties
Studies have shown that derivatives of triazoles can act as effective anticancer agents. The compound's structure suggests potential interactions with biological targets involved in cancer progression. For instance, triazole derivatives have been reported to inhibit various kinases and modulate pathways critical for tumor growth . Research focusing on similar compounds has demonstrated promising results in inhibiting cell proliferation in various cancer cell lines.
Pharmacological Insights
Enzyme Inhibition
The compound's unique structure allows it to act as an inhibitor of specific enzymes, particularly those involved in inflammatory processes. For example, triazole derivatives have been identified as selective inhibitors of lipoxygenase and other related enzymes, which play a role in inflammation and cancer . This inhibition can lead to reduced inflammation and potentially lower cancer risk.
Neuroprotective Effects
Recent studies have suggested that certain triazole compounds exhibit neuroprotective effects. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress within neural tissues. This application is particularly relevant for neurodegenerative diseases where oxidative damage is a contributing factor .
Synthesis and Characterization
The synthesis of 4-chloro-3-nitro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves multiple steps, typically starting from simpler precursors through reactions such as nucleophilic substitutions and coupling reactions. The characterization of synthesized compounds is crucial for confirming their structure and purity, often employing techniques like NMR spectroscopy and mass spectrometry .
Case Studies
Case Study 1: Antifungal Activity Assessment
In a study assessing the antifungal activity of triazole derivatives, compounds similar to the one discussed were tested against common fungal pathogens. Results indicated significant inhibitory effects at low concentrations, suggesting potential for therapeutic use in treating fungal infections .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of triazole-containing compounds. The study reported that specific derivatives led to apoptosis in cancer cell lines through activation of caspase pathways. This highlights the potential application of such compounds in cancer therapy .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The target compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a trifluoromethylphenyl group and a thioether-linked phenylethyl moiety. Key synthetic pathways involve:
1.1 Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazide precursors. For example:
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Reaction : Condensation of thiourea derivatives with hydrazine hydrate under acidic conditions forms the triazole scaffold .
-
Example :
1.2 Thioether Linkage Introduction
The (2-oxo-2-phenylethyl)thio group is introduced via nucleophilic substitution:
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Reagent : Reaction of a thiolate anion (from 2-mercaptoacetophenone) with a halogenated triazole intermediate .
1.3 Benzamide Coupling
The benzamide group is attached via amidation:
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Reagent : 4-Chloro-3-nitrobenzoyl chloride reacts with the triazole-methylamine intermediate .
-
Conditions : Dichloromethane (DCM) with a base (e.g., triethylamine) at 0–5°C .
Nitro Group Reduction
The 3-nitro substituent undergoes reduction to an amine, critical for further derivatization:
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Product : 3-Amino-4-chloro-N-(triazolylmethyl)benzamide (confirmed via LC-MS in analogous compounds) .
Thioether Oxidation
The thioether (-S-) linkage oxidizes to sulfone or sulfoxide under controlled conditions:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | RT, 12 h |
| mCPBA | Sulfone (-SO₂-) | DCM, 0°C, 2 h |
Impact : Sulfonation enhances metabolic stability but reduces solubility .
Amide Hydrolysis
The benzamide bond hydrolyzes under extreme pH:
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Acidic : HCl (6M) reflux → 4-chloro-3-nitrobenzoic acid + triazolylmethylamine .
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Basic : NaOH (10%) → Sodium 4-chloro-3-nitrobenzoate + free amine .
Chlorine Displacement
The 4-chloro group undergoes nucleophilic aromatic substitution (NAS):
Triazole Ring Functionalization
The 1,2,4-triazole participates in electrophilic substitution:
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings modify the trifluoromethylphenyl or benzamide aryl rings:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃/Xantphos | N-Arylated triazoles |
Limitation : Steric hindrance from the trifluoromethyl group reduces yields .
Degradation Pathways
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Methodological Considerations for Similarity Assessment
Virtual screening protocols () emphasize structural similarity metrics (e.g., Tanimoto index) and pharmacophore alignment. Key findings include:
- Functional Group Priority: The trifluoromethyl and nitro groups dominate similarity calculations, distinguishing the target from non-halogenated analogues .
- Core Heterocycle Impact: Replacing triazole with thiazolidinone () or oxazolidinone () significantly alters similarity scores, underscoring the importance of core structure in biological activity .
Q & A
Q. Table 1: Example Synthetic Route
Which characterization techniques are critical for structural confirmation?
Basic
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve stereochemistry and validate thioether/triazole connectivity (e.g., orthorhombic crystal system with P212121 space group) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁻ adducts) .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Q. Table 2: Characterization Data
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic H), δ 4.3–4.6 ppm (–CH₂–S–) | |
| X-ray | a = 6.017 Å, b = 15.312 Å, c = 18.149 Å | |
| HRMS | m/z 547.02 ([M+H]⁺, Δ < 2 ppm) |
How can reaction conditions be optimized for improved yield and selectivity?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in thioether formation .
- Catalyst screening : Bases like Et₃N or NaHCO₃ improve amide coupling efficiency .
- Temperature control : Lower temps (0–5°C) reduce side reactions during nitro-group introduction .
- Scalability : Hazard analysis (e.g., exothermic risks during chlorination) ensures safe scale-up to >100 mmol .
Q. Table 3: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp | 0–25°C | Prevents decomposition | |
| Catalyst (Et₃N) | 1.2 equiv | Maximizes amide formation | |
| Solvent (DMF) | Anhydrous | Enhances S-alkylation rate |
How to resolve contradictions in spectral data during structural analysis?
Q. Advanced
- X-ray vs. NMR discrepancies : For example, crystal packing effects in X-ray may distort bond angles vs. solution-state NMR . Use DFT calculations to model steric/electronic effects .
- Ambiguous NOE correlations : Rotameric equilibria in flexible thioether chains can complicate NMR assignments. Use variable-temperature NMR (VT-NMR) to freeze conformers .
- Mass spec adducts : Differentiate [M+Na]⁺ vs. [M+K]⁺ peaks via isotopic patterns .
How to design biological assays for evaluating antibacterial activity?
Q. Advanced
Q. Table 4: Example Biological Data
| Analog Modification | MIC (µg/mL) S. aureus | Target Inhibition (%) | Reference |
|---|---|---|---|
| –NO₂ → –NH₂ | 32 | 45 | |
| –CF₃ → –CH₃ | >128 | 10 |
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced
- Docking simulations : Use AutoDock Vina to model interactions with bacterial PPTase active sites .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ for nitro groups) with bioactivity .
- MD simulations : Assess triazole ring flexibility and ligand-protein binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
